2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one

Description

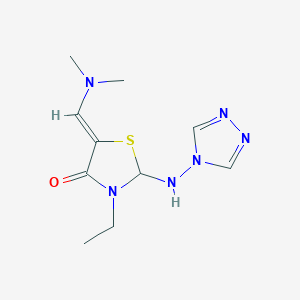

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one (CAS: 453557-84-1) is a heterocyclic compound featuring a thiazolidinone core substituted with a 1,2,4-triazole moiety and a dimethylamino-methylene group. Its molecular formula is C₁₀H₁₄N₆OS, with a molar mass of 282.33 g/mol . The compound’s structure combines pharmacophoric elements associated with biological activity, such as the triazole ring (known for antimicrobial and anticancer properties) and the thiazolidinone scaffold (implicated in anti-inflammatory and enzyme inhibition).

Properties

IUPAC Name |

(5Z)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3/b8-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTMYUJZGDJECI-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(S/C(=C\N(C)C)/C1=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown significant potential as anticancer agents. Recent studies have highlighted their ability to inhibit various cancer cell lines. For instance, derivatives of thiazolidinone have been found to exhibit cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity. The structure–activity relationship (SAR) studies suggest that modifications in the thiazolidinone scaffold can enhance anticancer activity by targeting specific enzymes involved in tumor proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidinone derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. For example, compounds similar to 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one have demonstrated effective actions against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Research has pointed towards the anti-inflammatory properties of thiazolidinones. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Fungicidal Activity

The triazole moiety within the compound is known for its fungicidal properties. Studies have shown that triazole derivatives can effectively inhibit fungal pathogens affecting crops. The mechanism typically involves disrupting ergosterol biosynthesis, crucial for fungal cell membrane integrity. This makes compounds like this compound promising candidates for agricultural fungicides .

Coordination Chemistry

The ability of triazole derivatives to act as ligands in coordination chemistry has been explored. The compound can form complexes with metal ions, which may exhibit unique electronic properties suitable for applications in catalysis and materials science. For instance, metal complexes derived from thiazolidinones have shown potential in photophysical applications due to their distinctive absorption and emission characteristics .

Case Study 1: Anticancer Efficacy

In a study conducted by Foroughifar et al., a series of thiazolidinone derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 1 µM against HepG2 cells .

Case Study 2: Antimicrobial Screening

Research published in the Journal of Organic Chemistry demonstrated that a related triazole derivative exhibited broad-spectrum antimicrobial activity. The study utilized both in vitro and in vivo models to confirm efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for agricultural applications .

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Solubility and Reactivity: The dimethylamino-methylene group in the target compound likely enhances solubility in polar solvents compared to the hydroxyphenyl-methylene analogue (CAS: 478078-11-4), which may form hydrogen bonds but exhibit lower lipophilicity .

Biological Activity Trends: Triazole-thiadiazole hybrids (e.g., compound 3a) demonstrate antimicrobial activity, suggesting that the target compound’s triazole-thiazolidinone scaffold may share similar bioactivity . Schiff base triazole derivatives (e.g., compound 54) with aromatic aldehydes exhibit moderate yields (73–81%) during synthesis, highlighting the feasibility of modifying the target compound’s substituents for optimized properties .

Biological Activity

The compound 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one is a thiazolidinone derivative featuring a triazole moiety. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. The compound in focus demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| A549 | 12.3 | G2/M phase arrest |

| HeLa | 9.8 | Caspase activation |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies indicate that it has effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown significant anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often linked to specific structural features. The presence of the triazole ring enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions. Variations in substituents on the thiazolidinone core significantly affect potency and selectivity against different biological targets .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment, supporting its potential as a therapeutic agent .

- Case Study on Antimicrobial Properties : Another study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. The results demonstrated that it could restore sensitivity to conventional antibiotics when used in combination therapy .

Q & A

Q. Basic

- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

- Spectroscopy :

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .

How are initial biological activity screenings designed for this compound?

Q. Basic

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Antioxidant activity : DPPH radical scavenging or FRAP assays .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

How can contradictory bioactivity data across studies be resolved methodologically?

Q. Advanced

- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for anticancer assays) .

- Purity verification : Re-analyze compounds via HPLC to rule out impurity-driven artifacts .

- Dose-response curves : Perform multiple replicates across a broader concentration range to confirm activity thresholds .

What is the role of specific substituents in modulating biological activity?

Q. Advanced

- Thiazolidinone core : Essential for antimicrobial activity; modifications (e.g., 2-thioxo) enhance binding to bacterial enzymes .

- Triazole moiety : Improves metabolic stability and hydrogen-bonding interactions with target proteins .

- Ethyl and dimethylamino groups : Influence lipophilicity (logP), affecting membrane permeability and bioavailability .

What mechanistic approaches are used to study the compound’s mode of action?

Q. Advanced

- Molecular docking : Predict binding interactions with targets (e.g., dihydrofolate reductase for antimicrobial activity) .

- Enzyme inhibition assays : Direct measurement of IC₅₀ against purified enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers in cancer cells) .

How can non-traditional methods optimize reaction yields?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

- Flow chemistry : Enhances scalability and reproducibility for multi-step syntheses .

What methodologies assess metabolic stability and pharmacokinetics?

Q. Advanced

- In vitro microsomal stability : Incubation with liver microsomes to measure half-life (t₁/₂) and metabolite identification via LC-MS .

- Plasma protein binding : Equilibrium dialysis to determine free fraction available for bioactivity .

How are stability issues addressed under varying storage conditions?

Q. Advanced

- Stress testing : Exposure to heat (40–60°C), light (UV-vis), and pH extremes (2–12) to identify degradation pathways .

- Analytical monitoring : Stability-indicating HPLC methods to track degradation products .

What computational tools predict target interactions and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.